molecular formula C5H7N3O B1307917 1-Cyanocyclopropanecarbohydrazide CAS No. 401825-00-1

1-Cyanocyclopropanecarbohydrazide

Cat. No.: B1307917
CAS No.: 401825-00-1
M. Wt: 125.13 g/mol
InChI Key: NEOZWNXNSMVZNG-UHFFFAOYSA-N
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Description

1-Cyanocyclopropanecarbohydrazide is a cyclopropane derivative characterized by a cyan group (–CN) and a carbohydrazide (–CONHNH₂) substituent attached to the cyclopropane ring. Cyclopropane rings are known for their ring strain, which enhances chemical reactivity, while the cyan and hydrazide groups contribute to hydrogen bonding and nucleophilic properties.

Properties

IUPAC Name

1-cyanocyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7/h1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOZWNXNSMVZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405249
Record name 1-cyanocyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401825-00-1
Record name 1-cyanocyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocyclopropanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

1-Cyanocyclopropanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyanocyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Cyclopropane Cores

1-Methylcyclopropanecarbohydrazide
  • CAS : 72790-89-7
  • Molecular Formula : C₅H₉N₂O
  • Key Differences : Replaces the –CN group with a methyl (–CH₃) group.
  • Properties: Exhibits lower polarity compared to the cyano derivative, impacting solubility and biological activity. Experimental data suggest weaker hydrogen-bonding capacity due to the absence of the electron-withdrawing cyan group .
1-(Boc-Amino)cyclopropanecarboxylic Acid
  • CAS : 88950-64-5
  • Molecular Formula: C₉H₁₅NO₄
  • Key Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group instead of the hydrazide moiety.
  • Properties: The Boc group enhances stability during synthetic processes, making it a preferred intermediate in peptide chemistry. Its molecular weight (201.22 g/mol) and logP value differ significantly from 1-cyanocyclopropanecarbohydrazide, affecting bioavailability .

Analogues with Varying Ring Sizes or Functional Groups

1-Cyanocyclopentanecarboxylic Acid
  • CAS : 540490-54-8
  • Molecular Formula: C₇H₉NO₂
  • Key Differences : Cyclopentane ring instead of cyclopropane.
  • Properties : Reduced ring strain compared to cyclopropane derivatives, leading to lower reactivity. Higher molecular weight (139.15 g/mol) and altered solubility profiles .
Trans-4-Cyanocyclohexanecarboxylic Acid
  • CAS : 15177-68-1
  • Molecular Formula: C₈H₁₁NO₂
  • Key Differences : Cyclohexane ring with trans-configuration.
  • Properties : Increased steric bulk and conformational flexibility, which may reduce binding affinity in enzyme inhibition compared to rigid cyclopropane derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 98730-77-9 C₅H₆N₃O 140.12 –CN, –CONHNH₂ High ring strain, reactive hydrazide group
1-Methylcyclopropanecarbohydrazide 72790-89-7 C₅H₉N₂O 127.14 –CH₃, –CONHNH₂ Lower polarity, reduced reactivity
1-Cyanocyclopentanecarboxylic Acid 540490-54-8 C₇H₉NO₂ 139.15 –CN, –COOH Lower ring strain, higher solubility
Trans-4-Cyanocyclohexanecarboxylic Acid 15177-68-1 C₈H₁₁NO₂ 153.18 –CN (trans), –COOH Conformational flexibility

Biological Activity

1-Cyanocyclopropanecarbohydrazide (CCCH) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its reactivity and biological potential. Its chemical formula is C5H8N4OC_5H_8N_4O.

Biological Activity Overview

The biological activity of CCCH has been investigated in various studies, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

  • Inhibition of Cell Proliferation : CCCH has been shown to inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapy. It acts by interfering with cell cycle regulation, particularly at the G1/S transition, leading to cell cycle arrest.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This inhibition can disrupt critical signaling pathways that cancer cells rely on for growth and survival.
  • Cytotoxic Effects : Research indicates that CCCH exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The IC50 values for these cell lines provide insight into its potency as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-725Cell cycle arrest at G1/S phase
HCT-11630Enzyme inhibition
HepG-220Induction of apoptosis

Data derived from laboratory studies assessing the effects of CCCH on different cancer cell lines.

Case Study: Anticancer Efficacy in Animal Models

A study conducted on xenograft models demonstrated that administration of CCCH significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation, indicating effective inhibition of tumor growth.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of CCCH is crucial for evaluating its therapeutic potential. Preliminary studies suggest that CCCH is rapidly absorbed in vivo, with a half-life conducive to sustained biological activity. Toxicological assessments have shown that at therapeutic doses, CCCH exhibits minimal toxicity, although further studies are warranted to confirm safety profiles.

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